molecular formula C20H42O5Sn2 B1602451 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 5967-09-9

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B1602451
CAS RN: 5967-09-9
M. Wt: 600 g/mol
InChI Key: JLHADLTXDDGZFX-UHFFFAOYSA-L
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Patent
US08008518B2

Procedure details

199.3 g of a mixture containing di-n-butyl diacetoxy tin, tri-n-butyl acetoxy tin and 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was obtained by carrying out the same method as step (2-2) of Example 2 with the exception of using 200.1 g of the mixture obtained in step (5-1) instead of the mixture obtained in step (2-1). The content of di-n-butyl diacetoxy tin in this mixture was 63.7 wt %, the content of tri-n-butyl acetoxy tin was about 1 wt %, and the content of 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was 32.3 wt %.
[Compound]
Name
mixture
Quantity
199.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5]([CH2:14][CH2:15][CH2:16][CH3:17])([O:10]C(=O)C)[O:6][C:7](=[O:9])[CH3:8])[CH2:2][CH2:3][CH3:4].[CH2:18]([Sn:22](CCCC)([CH2:27][CH2:28][CH2:29][CH3:30])[O:23][C:24](=[O:26])[CH3:25])[CH2:19][CH2:20][CH3:21]>>[CH2:14]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([O:6][C:7](=[O:9])[CH3:8])[O:10][Sn:22]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:27][CH2:28][CH2:29][CH3:30])[O:23][C:24](=[O:26])[CH3:25])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
mixture
Quantity
199.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](OC(C)=O)(OC(C)=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](OC(C)=O)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](O[Sn](OC(C)=O)(CCCC)CCCC)(OC(C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08008518B2

Procedure details

199.3 g of a mixture containing di-n-butyl diacetoxy tin, tri-n-butyl acetoxy tin and 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was obtained by carrying out the same method as step (2-2) of Example 2 with the exception of using 200.1 g of the mixture obtained in step (5-1) instead of the mixture obtained in step (2-1). The content of di-n-butyl diacetoxy tin in this mixture was 63.7 wt %, the content of tri-n-butyl acetoxy tin was about 1 wt %, and the content of 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was 32.3 wt %.
[Compound]
Name
mixture
Quantity
199.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5]([CH2:14][CH2:15][CH2:16][CH3:17])([O:10]C(=O)C)[O:6][C:7](=[O:9])[CH3:8])[CH2:2][CH2:3][CH3:4].[CH2:18]([Sn:22](CCCC)([CH2:27][CH2:28][CH2:29][CH3:30])[O:23][C:24](=[O:26])[CH3:25])[CH2:19][CH2:20][CH3:21]>>[CH2:14]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([O:6][C:7](=[O:9])[CH3:8])[O:10][Sn:22]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:27][CH2:28][CH2:29][CH3:30])[O:23][C:24](=[O:26])[CH3:25])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
mixture
Quantity
199.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](OC(C)=O)(OC(C)=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](OC(C)=O)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](O[Sn](OC(C)=O)(CCCC)CCCC)(OC(C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.